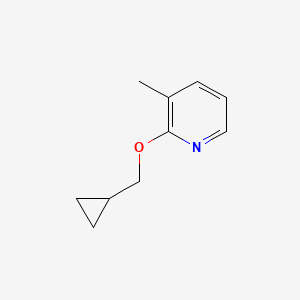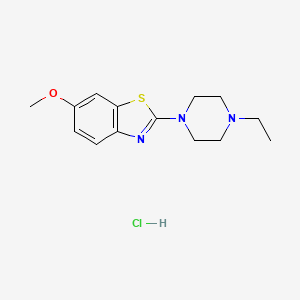
2-(cyclopropylmethoxy)-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)-3-methylpyridine (2-CPMP) is an organic compound that is a derivative of pyridine. It has a wide range of applications in scientific research, from being used as a reagent in organic synthesis to being used as a tool for studying the effects of various drugs on the body.
Mécanisme D'action
2-(cyclopropylmethoxy)-3-methylpyridine has a number of different mechanisms of action. It acts as an agonist at the 5-HT1A receptor, and it also acts as an antagonist at the 5-HT2A receptor. Additionally, 2-(cyclopropylmethoxy)-3-methylpyridine has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which can lead to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
2-(cyclopropylmethoxy)-3-methylpyridine has a number of different biochemical and physiological effects. It has been shown to increase levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to increased alertness, improved mood, and improved cognitive function. Additionally, 2-(cyclopropylmethoxy)-3-methylpyridine has been shown to reduce levels of the stress hormone cortisol, which can lead to improved sleep and an improved sense of well-being.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cyclopropylmethoxy)-3-methylpyridine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, and it is also relatively stable and non-toxic. Additionally, 2-(cyclopropylmethoxy)-3-methylpyridine has a wide range of applications in scientific research, making it a useful tool for studying various drugs and environmental toxins. However, 2-(cyclopropylmethoxy)-3-methylpyridine is not a very potent compound, and it can be difficult to measure its effects in the body. Additionally, it is not a very selective compound, and it can interact with a wide range of other compounds and receptors.
Orientations Futures
There are a number of potential future directions for 2-(cyclopropylmethoxy)-3-methylpyridine research. One potential direction is to further explore its effects on the body, including its effects on various neurotransmitters and hormones. Additionally, further research could be done to explore its potential applications in the development of new pharmaceutical drugs. Additionally, further research could be done to explore its potential applications in the treatment of various psychiatric and neurological disorders. Finally, further research could be done to explore its potential applications in environmental toxicology.
Méthodes De Synthèse
2-(cyclopropylmethoxy)-3-methylpyridine can be synthesized through a number of different methods. The most common method is the reaction of cyclopropylmethanol with pyridine in the presence of a Lewis acid such as aluminum chloride or zinc chloride. This reaction produces 2-(cyclopropylmethoxy)-3-methylpyridine in a yield of approximately 80%. Other methods of synthesis include the reaction of cyclopropylmethanol with pyridine N-oxide in the presence of a Lewis acid, and the reaction of cyclopropylmethanol with pyridine-2-carboxylic acid in the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
2-(cyclopropylmethoxy)-3-methylpyridine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a tool for studying the effects of various drugs on the body, and as a tool for studying the effects of various drugs on the brain. It has also been used to study the effects of various environmental toxins on the body, and to study the effects of various dietary components on the body. Additionally, 2-(cyclopropylmethoxy)-3-methylpyridine has been used in the development of various pharmaceutical drugs, such as the antidepressant drug fluoxetine.
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-3-2-6-11-10(8)12-7-9-4-5-9/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKAOSJPRSOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-3-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6496686.png)
![(2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B6496687.png)

![1-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6496716.png)
![2-(2-methoxyphenoxy)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6496729.png)
![N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B6496737.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496743.png)
![N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6496748.png)
![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)
![3-(4-fluorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6496763.png)
![2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6496774.png)
![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496792.png)